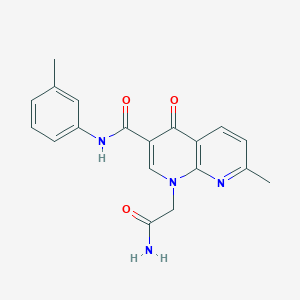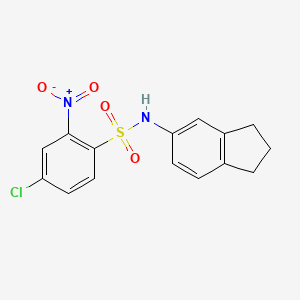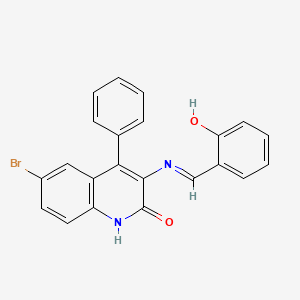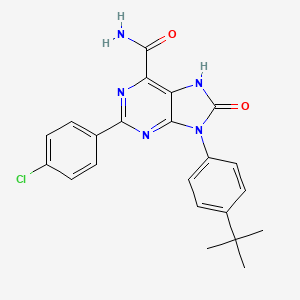
1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Pyridonecarboxylic acids, a class including compounds structurally related to the chemical , have demonstrated significant antibacterial activity . This includes both in vitro and in vivo effectiveness against a range of bacterial infections. The studies have explored structure-activity relationships, indicating that certain structural modifications can enhance antibacterial properties. For example, the introduction of an amino- and/or hydroxy-substituted cyclic amino group at specific positions has shown to increase activity against bacterial pathogens (Egawa et al., 1984).
Antimicrobial Properties
- Some derivatives of 1,8-naphthyridine-3-carboxamide have been synthesized and tested for their antimicrobial properties . The synthesis involved condensation with various derivatives of sugar pentose, acetophenones, and thiosemicarbazide. The results suggest potential applications in combating microbial infections (Khalifa et al., 2016).
Anti-Cancer Properties
- Certain naphthyridine derivatives, similar to the chemical , have demonstrated anti-cancer properties . These compounds have been evaluated for cytotoxic activity against various cancer cell lines. Modifications to the core structure have led to the discovery of derivatives with potent cytotoxic activity, indicating their potential use in cancer therapy (Madaan et al., 2013).
Chemical Synthesis and Modification
- Research has focused on the synthesis and modification of naphthyridine derivatives for enhanced biological activity . This includes the development of one-pot synthesis methods for creating highly substituted carboxamide derivatives. Such advancements in synthetic methodologies could be critical for producing more effective therapeutic agents (Shaabani et al., 2009).
Gastric Antisecretory Properties
- Some derivatives have shown potent gastric antisecretory properties . This suggests potential therapeutic applications in treating conditions like acid reflux or peptic ulcers. The effectiveness of these compounds in reducing acid output has been compared to existing treatments like cimetidine, highlighting their potential in gastrointestinal therapy (Santilli et al., 1987).
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-4-3-5-13(8-11)22-19(26)15-9-23(10-16(20)24)18-14(17(15)25)7-6-12(2)21-18/h3-9H,10H2,1-2H3,(H2,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUPPPJEPYZRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)


![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)



![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)
